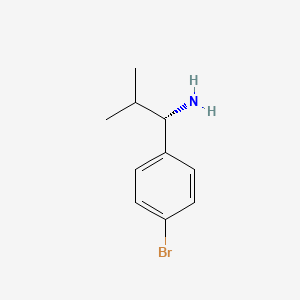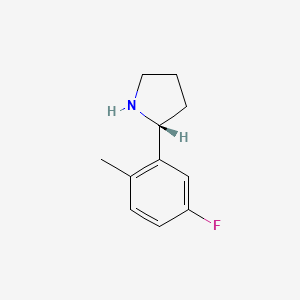
(R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine
Übersicht
Beschreibung
(R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine, also known as FMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FMP is a pyrrolidine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.
Wirkmechanismus
(R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine acts as a positive allosteric modulator of the α4β2 nicotinic acetylcholine receptor, which increases the receptor's sensitivity to acetylcholine. This leads to an increase in dopamine and serotonin release, which in turn affects the reward pathway in the brain. (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine also inhibits the reuptake of dopamine and serotonin, further increasing their availability in the brain.
Biochemical and Physiological Effects:
Studies have shown that (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine increases the release of dopamine and serotonin, which leads to an increase in mood and a decrease in anxiety and depression. (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine has also been shown to reduce the reinforcing effects of nicotine and cocaine, indicating its potential as a treatment for addiction.
Vorteile Und Einschränkungen Für Laborexperimente
(R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine has several advantages for lab experiments, including its high purity and yield, and its ability to selectively target the α4β2 nicotinic acetylcholine receptor. However, (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
Further research is needed to fully understand the potential therapeutic applications of (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine, particularly in the treatment of addiction and depression. Possible future directions include the development of more selective modulators of the α4β2 nicotinic acetylcholine receptor, and the investigation of (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine's potential as a treatment for other neurological disorders. Additionally, further research is needed to fully understand the potential side effects and toxicity of (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine.
Wissenschaftliche Forschungsanwendungen
(R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine has been studied for its potential therapeutic applications, particularly in the treatment of addiction and depression. Studies have shown that (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine acts as a positive allosteric modulator of the α4β2 nicotinic acetylcholine receptor, which is involved in the reward pathway of the brain. (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine has also been shown to increase the release of dopamine and serotonin, neurotransmitters that play a key role in mood regulation. These findings suggest that (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine may have potential as a treatment for addiction and depression.
Eigenschaften
IUPAC Name |
(2R)-2-(5-fluoro-2-methylphenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-8-4-5-9(12)7-10(8)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJTVDZSNQZZKT-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)[C@H]2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



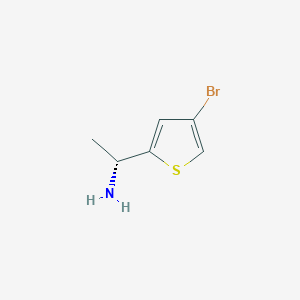
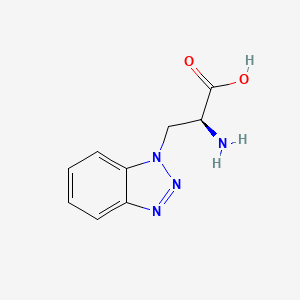
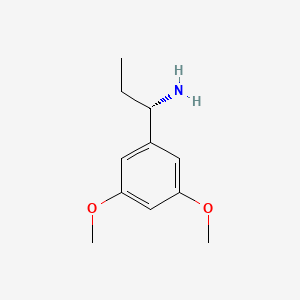
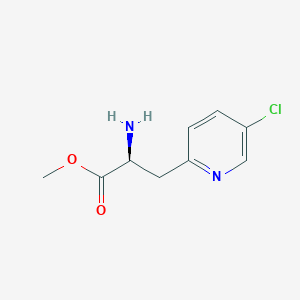
![(2R)-2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B3222338.png)
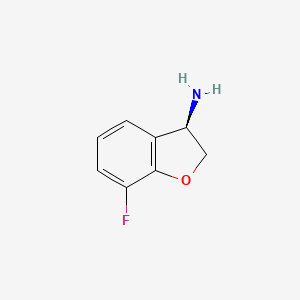
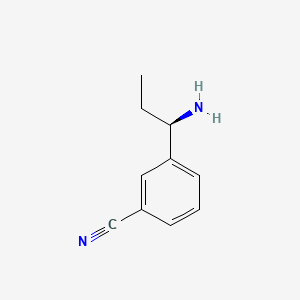
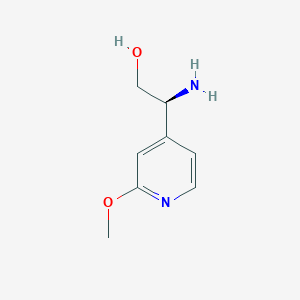
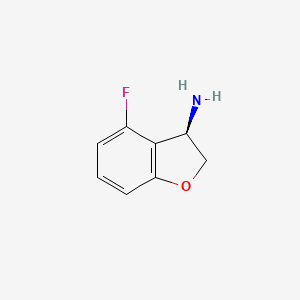

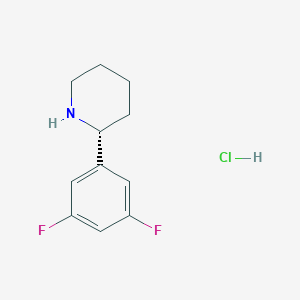

![(1R)-1-[3-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE HCl](/img/structure/B3222383.png)
